A Technical Guide to 5-Chloro-2-Pyridinealdoxime: Structure, Properties, and Synthesis for Drug Development
A Technical Guide to 5-Chloro-2-Pyridinealdoxime: Structure, Properties, and Synthesis for Drug Development
Abstract
This technical guide provides a comprehensive overview of 5-chloro-2-pyridinealdoxime, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The pyridine scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are critical for modulating biological activity.[1][2] This document details the molecular structure, physicochemical properties, validated synthesis protocols, and key applications of 5-chloro-2-pyridinealdoxime, positioning it as a versatile intermediate for the synthesis of novel therapeutic agents, particularly in the realm of cholinesterase reactivators and other bioactive molecules.
Introduction to Pyridine Scaffolds in Medicinal Chemistry
The pyridine ring is a fundamental aromatic heterocycle present in a vast number of FDA-approved drugs and biologically active compounds.[3][4] Its ability to act as a bioisostere for a phenyl ring, its capacity for hydrogen bonding, and its modulation of compound polarity and solubility make it a cornerstone of modern drug design.[2] The introduction of a chlorine atom, as seen in 5-chloro-2-pyridinealdoxime, further enhances its utility. Halogenation is a well-established strategy in medicinal chemistry to improve metabolic stability, membrane permeability, and binding affinity to target proteins.[1]
5-chloro-2-pyridinealdoxime serves as a crucial precursor, most notably for analogues of 2-Pyridine Aldoxime Methiodide (Pralidoxime or 2-PAM), a critical antidote for organophosphate poisoning.[5][6] The exploration of substituted aldoximes is driven by the need for more effective reactivators of acetylcholinesterase, stimulating significant interest in reliable synthetic routes to these precursors.[5][7]
Core Molecular Profile
Chemical Structure and Identification
5-chloro-2-pyridinealdoxime is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and an aldoxime group at the 2-position. The aldoxime functional group consists of a hydroxyl group double-bonded to a nitrogen atom, which is itself double-bonded to a carbon atom.
Caption: Chemical structure of 5-chloro-2-pyridinealdoxime.
Physicochemical Properties
A summary of the key physicochemical properties for 5-chloro-2-pyridinealdoxime and its essential precursors is provided below. This data is critical for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source Precursor |
| Molecular Formula | C₆H₅ClN₂O | - |
| Molecular Weight | 156.57 g/mol | - |
| Appearance | White to off-white solid (anticipated) | Pyridine-2-aldoxime[8] |
| Melting Point | Not specified; (unsubstituted form: 110-113 °C) | Pyridine-2-aldoxime[8][9] |
| Boiling Point | 48 °C at 0.5 mm Hg | 5-chloro-2-chloromethylpyridine[5] |
| CAS Number | Not explicitly assigned in searched documents | - |
Note: Data for the direct target molecule is sparse; properties are inferred from precursors and the unsubstituted parent compound.
Synthesis and Mechanistic Insights
The synthesis of 5-chloro-2-pyridinealdoxime can be approached via several reliable routes. The choice of method often depends on the availability of starting materials and the desired scale of production.
Primary Route: Oximation of 5-Chloropyridine-2-carboxaldehyde
This is the most direct and widely utilized method for preparing aldoximes. The reaction involves the nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration to form the oxime.
Mechanism Causality: The lone pair of electrons on the nitrogen atom of hydroxylamine (NH₂OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-chloropyridine-2-carboxaldehyde. The subsequent proton transfers and elimination of a water molecule are driven by the formation of the stable C=N double bond of the oxime.
Caption: Workflow for the synthesis of 5-chloro-2-pyridinealdoxime via oximation.
Experimental Protocol:
-
Dissolution: Dissolve 5-chloropyridine-2-carboxaldehyde (1 equivalent) in a suitable solvent system, such as aqueous ethanol.[7][10]
-
Reagent Addition: Add hydroxylamine hydrochloride (approx. 1.2-1.5 equivalents) to the solution, followed by a base (e.g., sodium bicarbonate, sodium hydroxide, or pyridine) to neutralize the HCl and liberate free hydroxylamine.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., on a steam bath) for 2-3 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The product may crystallize directly from the solution.[5]
-
Purification: If necessary, remove the solvent under reduced pressure. The residue can be purified by extraction with an organic solvent (e.g., ether, ethyl acetate) or by recrystallization from a suitable solvent like benzene or aqueous ethanol.[5][7]
Alternative Route: From 5-Chloro-2-(chloromethyl)pyridine
Mechanism Causality: This reaction proceeds via a nucleophilic substitution mechanism. The hydroxylamine attacks the benzylic carbon of the chloromethyl group, displacing the chloride leaving group. Subsequent rearrangement and tautomerization lead to the final aldoxime product. Buffering the reaction to a pH of 7-8 is crucial to ensure the hydroxylamine is in its free base form for nucleophilic attack without causing unwanted side reactions.[5]
-
Buffer Preparation: Prepare a solution of hydroxylamine hydrochloride (0.1 mole) in 40 mL of 50% aqueous ethanol (v/v). Adjust the pH to 7-8 using a 10 N sodium hydroxide solution.
-
Reactant Addition: Add 5-chloro-2-(chloromethyl)pyridine (0.02 mole) to the buffered hydroxylamine solution.
-
Heating: Heat the resulting solution on a steam bath for 2-3 hours. It is important to add ethanol periodically to maintain a homogeneous solution.
-
Crystallization: Cool the solution to room temperature. The 5-chloro-2-pyridinealdoxime product will typically crystallize out.
-
Purification: Collect the crystals by filtration and recrystallize from benzene or aqueous ethanol to yield the pure product.
Anticipated Spectroscopic Characterization
While specific spectral data for 5-chloro-2-pyridinealdoxime is not provided in the search results, its structure allows for the prediction of key features that would be observed in various spectroscopic analyses.
-
¹H NMR: The spectrum is expected to show distinct signals for the three protons on the pyridine ring, a singlet for the aldoxime proton (CH=N), and a broad singlet for the hydroxyl proton (N-OH), which may exchange with D₂O.
-
¹³C NMR: The spectrum should reveal six carbon signals: five for the pyridine ring (three CH and two quaternary carbons) and one for the C=N carbon of the oxime group.
-
IR Spectroscopy: Key absorption bands would include O-H stretching (broad, ~3200-3400 cm⁻¹), C-H stretching from the aromatic ring (~3000-3100 cm⁻¹), C=N stretching of the oxime (~1650 cm⁻¹), C=C and C=N stretching of the pyridine ring (~1400-1600 cm⁻¹), and a C-Cl stretching band in the fingerprint region.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 156, along with a characteristic M+2 peak at m/z 158 with approximately one-third the intensity, confirming the presence of a single chlorine atom.
Applications in Drug Discovery and Development
5-chloro-2-pyridinealdoxime is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate for synthesizing more complex molecules.
Caption: Role of 5-chloro-2-pyridinealdoxime as a key intermediate in drug discovery.
-
Cholinesterase Reactivators: The primary and most cited application is in the synthesis of quaternary ammonium salts, such as analogues of Pralidoxime (2-PAM).[5][6] These compounds are used as antidotes to nerve agents and organophosphate pesticides, which function by reactivating inhibited acetylcholinesterase. The 5-chloro substitution offers a route to modulate the compound's potency and pharmacokinetic profile.
-
Bioactive Compound Synthesis: The pyridine-aldoxime moiety is a versatile scaffold. The chlorine atom can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions, while the oxime group can be further functionalized. This makes the molecule an excellent starting point for generating libraries of novel compounds for screening against various biological targets, including bacterial, viral, and cancer cell lines.[3][4][11]
Safety, Handling, and Storage
Based on safety data for structurally related compounds like 5-chloro-2-pyridone and pyridine-2-aldoxime, 5-chloro-2-pyridinealdoxime should be handled with care as a potentially hazardous chemical.[12] A specific Safety Data Sheet (SDS) must always be consulted prior to handling.
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[12][13] |
| Eye Irritation | H319 | Causes serious eye irritation.[12][13] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[12][13] |
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
5-chloro-2-pyridinealdoxime is a pivotal chemical intermediate with significant potential in pharmaceutical research and development. Its well-defined structure, accessible synthetic routes, and strategic functional groups make it an ideal starting point for the creation of novel cholinesterase reactivators and other diverse bioactive molecules. This guide provides the foundational knowledge required for researchers to effectively synthesize, handle, and utilize this compound in their drug discovery programs.
References
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